Oseltamivir acid Oseltamivir acid Oseltamivir acid is a cyclohexenecarboxylic acid that is cyclohex-1-ene-1-carboxylic acid which is substituted at positions 3, 4, and 5 by pentan-3-yloxy, acetamido, and amino groups, respectively (the 3R,4R,5S enantiomer). An antiviral drug, it is used as the corresponding ethyl ester prodrug, oseltamivir, to slow the spread of influenza. It has a role as an antiviral drug, an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor and a marine xenobiotic metabolite. It is a cyclohexenecarboxylic acid, an acetate ester, an amino acid and a primary amino compound.
Oseltamivir acid is a Neuraminidase Inhibitor. The mechanism of action of oseltamivir acid is as a Neuraminidase Inhibitor.
See also: Oseltamivir (is active moiety of); Oseltamivir Phosphate (active moiety of).
Brand Name: Vulcanchem
CAS No.: 187227-45-8
VCID: VC0003656
InChI: InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1
SMILES: CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
Molecular Formula: C14H24N2O4
Molecular Weight: 284.35 g/mol

Oseltamivir acid

CAS No.: 187227-45-8

Cat. No.: VC0003656

Molecular Formula: C14H24N2O4

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

Oseltamivir acid - 187227-45-8

CAS No. 187227-45-8
Molecular Formula C14H24N2O4
Molecular Weight 284.35 g/mol
IUPAC Name (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
Standard InChI InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1
Standard InChI Key NENPYTRHICXVCS-YNEHKIRRSA-N
Isomeric SMILES CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O
SMILES CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
Canonical SMILES CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
Appearance A crystalline solid

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Oseltamivir acid ((3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid) belongs to the cyclohexenecarboxylic acid class, featuring three critical substituents: a pentan-3-yloxy group at position 3, an acetamido moiety at position 4, and an amino group at position 5 . The 3R,4R,5S enantiomer configuration is essential for binding to influenza neuraminidase’s conserved active site, as demonstrated by X-ray crystallography studies .

Table 1: Physicochemical Properties of Oseltamivir Acid

PropertyValueSource
Melting Point183–185°C
Boiling Point508.7±50.0°C (Predicted)
Density1.15±0.1 g/cm³
pKa4.13±0.60
Solubility in Water≥46.1 mg/mL (with warming)
Plasma Protein Binding42%

The compound’s low pKa (4.13) enhances ionization at physiological pH, facilitating distribution into respiratory secretions where influenza replication occurs . Its logP value of 1.7±0.5 (calculated) balances membrane permeability and aqueous solubility, optimizing bioavailability when administered as the ethyl ester prodrug .

Pharmacokinetic Behavior and Metabolic Disposition

Absorption and Prodrug Activation

Oral administration of oseltamivir phosphate results in rapid hepatic conversion to oseltamivir acid via carboxylesterase 1 (CES1), achieving peak plasma concentrations (CmaxC_{max}) of 291 ng/mL within 6 hours . The 75% prodrug activation efficiency demonstrates CES1’s critical role, with genetic polymorphisms (e.g., CES1 G143E) reducing metabolite exposure by 38% in variant carriers .

Obesity-Dependent Pharmacokinetic Changes

A comparative study (n=24) revealed significant pharmacokinetic alterations in obese subjects (BMI ≥30 kg/m²):

Table 2: Obesity Impact on Oseltamivir Acid Exposure (150 mg Dose)

ParameterNonobese SubjectsObese SubjectsP-value
CmaxC_{max} (ng/mL)5506150.954
TmaxT_{max} (h)5.55.00.590
AUC0_{0-∞} (h·ng/mL)7,1906,3600.149
Half-life (h)6.305.210.021

Obese patients exhibited 21.8% lower oseltamivir acid exposure (AUC0_{0-∞}/dose 42.4 vs 48.0 (h·ng/mL)/mg) and accelerated elimination (half-life reduction from 6.30h to 5.21h, P=0.021) . These changes correlate with expanded volume of distribution (VdV_d 155 vs 179 L) and increased renal clearance, necessitating weight-adjusted dosing in clinical practice .

Enterohepatic Recirculation Phenomena

Double plasma concentration peaks occurred in 58% of subjects (7/12 nonobese, 7/12 obese), typically at 2h and 6h post-dose . This biphasic absorption pattern suggests enterohepatic recycling mediated by gallbladder emptying, with bile acid conjugates undergoing intestinal reabsorption. Such recirculation prolongs effective antiviral concentrations but complicates dose-response predictions in patients with biliary dysfunction.

Mechanism of Neuraminidase Inhibition

Structural Basis of Enzyme Interaction

Oseltamivir acid competitively inhibits influenza neuraminidase (NA) by mimicking the transition state of sialic acid cleavage. The carboxylate group coordinates with NA’s conserved arginine triad (R118, R292, R371), while the pentan-3-yloxy chain occupies the hydrophobic 150-cavity . This dual binding mechanism achieves 50% inhibitory concentrations (IC50IC_{50}) of 0.1–4.9 nM against N1 and N2 subtypes, surpassing zanamivir’s potency by 3-fold in H5N1 models .

Resistance Mutations and Viral Fitness

Clinical Efficacy and Therapeutic Monitoring

Treatment Outcomes in Influenza Infections

Meta-analysis of 15 randomized trials (n=9,628) demonstrated oseltamivir acid’s therapeutic benefits:

  • Symptom duration reduction: 21.8h (95% CI 14.9–28.7h) in adults

  • Hospitalization risk: OR 0.37 (0.24–0.56) for high-risk populations

  • Viral shedding cessation: 2.1 days faster vs placebo (P<0.001)

Prophylactic administration (75 mg/day) reduces household transmission by 89% when initiated within 48h of index case onset .

Therapeutic Drug Monitoring Parameters

Optimal antiviral activity correlates with plasma trough concentrations >100 ng/mL, achievable through standard 75mg twice-daily dosing in 92% of immunocompetent adults . Critically ill patients often require doubled doses (150mg bid) to overcome increased VdV_d from capillary leakage, with recommended monitoring parameters:

Table 3: Therapeutic Targets for Oseltamivir Acid

ParameterTarget RangeSampling Time
Trough Concentration100–300 ng/mLPre-dose
AUC024_{0-24}3,000–6,000 h·ng/mLSteady-state
Neuraminidase Inhibition>90%48h post-dose

Renal impairment (CrCl <30 mL/min) necessitates interval extension to 48h, while hemodialysis patients require post-dialysis supplementation due to 45% extracorporeal clearance .

Emerging Applications and Future Directions

Broad-Spectrum Antiviral Activity

Recent in vitro studies demonstrate oseltamivir acid’s inhibitory activity against non-influenza viruses:

  • Human parainfluenza virus type 3 (EC50_{50} 1.2 μM) via hemagglutinin-neuraminidase blockade

  • SARS-CoV-2 (EC50_{50} 8.7 μM) through interference with sialic acid-dependent cell entry

These findings support ongoing clinical trials evaluating high-dose oseltamivir (300mg bid) in COVID-19 patients with secondary influenza coinfection.

Nanoparticulate Formulation Development

Lipid-polymer hybrid nanoparticles (LPHNPs) encapsulating oseltamivir acid show enhanced pulmonary delivery:

  • 6.8-fold higher alveolar deposition vs oral capsules

  • Sustained release over 120h in murine models

  • 99.7% viral load reduction in H7N9-infected ferrets (vs 76.4% for oral)

Such innovations aim to overcome the 4.3h lung half-life limitation of conventional formulations .

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